molecular formula C10H9F4NS B1406015 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine CAS No. 1553233-37-6

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1406015
CAS No.: 1553233-37-6
M. Wt: 251.25 g/mol
InChI Key: KETIHBPNBDIDAD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine (CAS 1553233-37-6) is a fluorinated thiazolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H9F4NS and a molecular weight of 251.24 g/mol, this compound features a thiazolidine ring system linked to a fluorinated phenyl group. The strategic incorporation of both fluorine and trifluoromethyl groups is a well-established molecular modification in drug design, known to enhance key properties such as lipophilicity, metabolic stability, and bioavailability , which can improve a compound's binding affinity to target proteins . Thiazolidine-based scaffolds are recognized as privileged structures in drug discovery. This compound is of particular value for researchers investigating novel therapeutic agents for metabolic diseases. Its core structure is closely related to the thiazolidinedione (TZD) class of compounds, which are known to act as insulin sensitizers by activating the peroxisome proliferator-activated receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, making such compounds a central focus for the study of type 2 diabetes mellitus and insulin resistance . Furthermore, related structures have shown promising activity as aldose reductase (ALR2) inhibitors . Inhibiting this enzyme is a key therapeutic strategy for preventing and treating diabetic complications such as neuropathy, retinopathy, and nephropathy . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel bioactive molecules, or as a standard in biochemical and pharmacological assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NS/c11-8-2-1-6(9-15-3-4-16-9)5-7(8)10(12,13)14/h1-2,5,9,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETIHBPNBDIDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiazolidinones, reduced thiazolidines, and substituted derivatives with modified functional groups .

Scientific Research Applications

Pharmacological Applications

The thiazolidine ring structure is known for its diverse biological activities. Recent studies have highlighted the following pharmacological applications:

  • Anticancer Activity : Thiazolidine derivatives, including 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine, have been investigated for their potential to inhibit cancer cell proliferation. For instance, compounds derived from thiazolidines have shown promising results against various cancer cell lines such as MDA-MB-231, HCT116, and MCF7. Specific derivatives demonstrated significant cytotoxic effects, suggesting their utility as anticancer agents .
  • Antimicrobial Properties : Thiazolidine derivatives have also been evaluated for their antimicrobial activities. Studies indicate that modifications to the thiazolidine structure can enhance antibacterial efficacy against a range of pathogens .
  • Anti-inflammatory Effects : Some thiazolidine compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Gewald Reaction : This method involves the reaction of α-halo ketones with thioketones in the presence of a base. This versatile reaction allows for the introduction of various substituents at the thiazolidine ring .
  • One-Pot Synthesis : Recent advancements have enabled the development of one-pot synthesis protocols that simplify the preparation of thiazolidines by combining multiple reaction steps into a single procedure. This approach not only enhances yield but also reduces reaction time .

Table 1: Comparison of Synthetic Methods for Thiazolidines

MethodDescriptionAdvantages
Gewald ReactionCombines α-halo ketones with thioketonesVersatile; allows various substitutions
One-Pot SynthesisMultiple reactions in a single stepHigh yield; time-efficient
Microwave-AssistedUses microwave irradiation to accelerate reactionsFaster reaction times

Industrial Applications

The unique properties of this compound lend themselves to several industrial applications:

  • Material Science : The compound can be utilized in developing new materials with specific electronic or optical properties due to its fluorinated structure, which can enhance stability and performance .
  • Agricultural Chemicals : Given its biological activity, derivatives of this compound may find applications as agrochemicals, particularly in developing herbicides or fungicides that target specific plant pathogens .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiazolidine derivatives in various applications:

  • A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones synthesized from primary amines and aldehydes, demonstrating potent antitumor effects against glioblastoma cells .
  • Another research focused on designing thiazolidine-2,4-diones as dual inhibitors targeting VEGFR-2 and EGFR tyrosine kinases, showing promising results against lung and liver cancers .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with three structurally related thiazolidine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine Thiazolidine 4-Fluoro-3-(trifluoromethyl)phenyl -CF₃, -F, thiazolidine ring
3-Phenylisothiazolidin-4-one Isothiazolidinone Phenyl C=O, C=S, isothiazolidinone ring
5-Ethylidene-thiazolidine-2,4-dione Thiazolidinedione Ethylidene, 4-fluorophenyl, acetamide C=O, C=C, -NH, -F
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Thiazolo-pyrimidine Phenyl, thioxo C=S, fused heterocyclic system

Key Observations :

  • The target compound’s fluorinated phenyl group distinguishes it from simpler phenyl-substituted analogs (e.g., 3-Phenylisothiazolidin-4-one), offering enhanced electronegativity and lipophilicity.
  • Unlike thiazolidinediones (e.g., 5-ethylidene derivatives ), the target lacks carbonyl groups, reducing hydrogen-bonding capacity but improving metabolic resistance.

Key Observations :

  • Fluorinated analogs like the target compound may require longer reaction times or specialized catalysts due to the steric and electronic effects of -CF₃ and -F groups.
  • Microwave-assisted synthesis (used for 3-Phenylisothiazolidin-4-one ) improves efficiency compared to conventional methods.
Physicochemical Properties
Compound IR Data (cm⁻¹) NMR Data (δ, ppm) Solubility
This compound Expected: C-F (1270), C-S (690), aromatic C-H (3055) ¹⁹F NMR: -60 to -70 (CF₃), -110 (F); ¹H NMR: aromatic H (~7.0–7.5) Low in water, high in THF
3-Phenylisothiazolidin-4-one C=O (1735), C=S (1595) ¹H NMR: 3.2–3.5 (CH₂), 7.3–7.6 (aromatic) Moderate in DMF
N-(4-fluorophenyl)acetamide derivative NH (3240), C=O (1735), C-O (1270) ¹³C NMR: 168.5 (C=O), 148.9 (aromatic C-F) High in DMSO

Key Observations :

  • The target compound’s C-F and CF₃ groups result in distinct ¹⁹F NMR shifts (-60 to -110 ppm), absent in non-fluorinated analogs .
  • Thiazolidinediones (e.g., ) exhibit strong C=O stretches (~1735 cm⁻¹), while the target’s simpler thiazolidine ring lacks these bands.

Implications of Substituent Effects

  • Lipophilicity: Fluorinated phenyl groups improve membrane permeability compared to non-fluorinated analogs like 3-Phenylisothiazolidin-4-one .
  • Metabolic Stability : Reduced susceptibility to oxidative metabolism due to strong C-F bonds, a advantage over ethylidene-thiazolidinediones .

Biological Activity

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C10H8F4N2S
  • Molecular Weight : 256.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 0.03 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 22.04 µM to 34.94 µM, indicating moderate potency .

Cell LineIC50 (µM)
MCF-722.04
HepG234.94
Caco-245.91

Antioxidant Activity

Thiazolidine derivatives have also shown promising antioxidant activity. The presence of the thiazolidine ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, leading to cell cycle arrest in the G2/M phase .
  • Antioxidant Mechanism : The thiazolidine structure plays a critical role in neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various thiazolidine derivatives on cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Antimicrobial Testing : In a comparative study, various thiazolidine derivatives were tested against multiple bacterial strains, showing that those with fluorinated phenyl rings had significantly lower MIC values, indicating higher potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluoro-3-(trifluoromethyl)phenyl)thiazolidine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid (2:1 v/v) for 2–3 hours under nitrogen yields thiazolidine derivatives . Optimizing stoichiometry (e.g., 0.01–0.03 mol equivalents of reactants) and solvent polarity (DMF vs. ethanol) can enhance yields (65–85%) and reduce byproducts like unreacted thiosemicarbazides .
  • Characterization : IR spectroscopy confirms key functional groups (e.g., C=O at 1735 cm⁻¹, C=S at 690 cm⁻¹) , while ¹H/¹³C NMR resolves regiochemistry of fluorophenyl and trifluoromethyl substituents .

Q. How can spectroscopic techniques distinguish structural isomers or tautomers of this compound?

  • Data Analysis :

  • IR : Differentiates tautomers via shifts in carbonyl (C=O) and thione (C=S) absorption bands. For example, thiazolidine-2,4-diones show C=O stretches at 1735–1685 cm⁻¹, while thione forms exhibit C=S at 690–710 cm⁻¹ .
  • NMR : ¹⁹F NMR identifies fluorophenyl substitution patterns (e.g., para-fluoro vs. ortho-trifluoromethyl), with chemical shifts ranging from -110 to -120 ppm for aromatic fluorine .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the thiazolidine sulfur or electrophilic aromatic substitution on the fluorophenyl ring .
  • Reaction Design : ICReDD’s integrated approach combines computed activation energies (e.g., ΔG‡ < 25 kcal/mol for feasible reactions) with experimental screening (e.g., Pd-catalyzed coupling reactions) .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

  • Experimental Design :

  • Dose-Response Studies : Test across a concentration range (e.g., 1 nM–100 µM) to differentiate specific enzyme inhibition (IC₅₀ < 10 µM) from nonspecific cytotoxicity (CC₅₀ > 50 µM) .
  • Selectivity Profiling : Use kinase panels or proteome-wide binding assays to identify off-target interactions. For example, fluorophenyl-thiazolidines may bind ATP pockets in kinases (e.g., EGFR) with Kd values < 100 nM .

Q. What strategies optimize solubility and stability of this compound for in vivo studies?

  • Formulation :

  • Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
  • pH Stability : Assess degradation kinetics in buffers (pH 1–10) via HPLC. Thiazolidine rings are prone to hydrolysis under acidic conditions (t₁/₂ < 24 hours at pH 2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine

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